8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol
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Overview
Description
8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic organic compound with the molecular formula C10H13NO. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the third position and a methyl group at the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of 8-methylquinoline-3-carboxylic acid followed by cyclization . The reaction conditions often involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes, where the precursor is subjected to hydrogen gas in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives using reducing agents.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-one.
Reduction: 8-Methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group at the third position allows for hydrogen bonding and interaction with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interact with enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
8-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the hydroxyl group at the third position.
1,2,3,4-Tetrahydroquinolin-3-ol: Lacks the methyl group at the eighth position.
8-Methylquinoline: Lacks the tetrahydro and hydroxyl groups.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is unique due to the presence of both the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Biological Activity
8-Methyl-1,2,3,4-tetrahydroquinolin-3-ol is a derivative of tetrahydroquinoline, a bicyclic compound that has garnered attention for its diverse biological activities. The compound's unique structure, characterized by a hydroxyl group at the 3-position and a methyl group at the 8-position, influences its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C₁₀H₁₃N
- Molecular Weight : 147.22 g/mol
- Structure : The compound features a saturated quinoline ring system, which is critical for its biological activity.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which contributes to its potential health benefits in preventing oxidative stress-related diseases.
Anticancer Properties
Several studies have investigated the anticancer potential of this compound:
- Mechanism of Action : It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. For instance, compounds related to tetrahydroquinoline derivatives can affect cell cycle phases and increase reactive oxygen species (ROS) production, leading to cell death .
- Case Study : In glioblastoma (GBM) models, related compounds demonstrated the ability to induce G1/S phase cell cycle arrest and activate caspases involved in apoptosis . The IC50 values for these effects were determined through dose-response studies.
Neuroprotective Effects
The compound may also have neuroprotective properties. Preliminary studies suggest that it interacts with neurotransmitter systems and may offer therapeutic benefits in treating central nervous system disorders.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-1,2,3,4-tetrahydroquinolin-8-ol | C₁₀H₁₃NO | Hydroxyl group at the 8-position |
3-Methyl-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃N | Hydroxyl group at the 4-position |
6-Methoxy-1,2,3,4-tetrahydroquinoline | C₁₀H₁₃NO | Methoxy group at the 6-position |
The variations in substitution patterns significantly influence their pharmacokinetic and pharmacodynamic properties. For example, while all these compounds share a common framework, their distinct functional groups lead to different biological activities.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : Utilizing starting materials like phenolic compounds and appropriate reagents.
- Reduction Reactions : Transforming precursors into the desired tetrahydroquinoline structure.
These methods highlight the versatility in synthesizing this compound for further pharmacological investigations.
Properties
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-8-5-9(12)6-11-10(7)8/h2-4,9,11-12H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDLBHKTXUTKMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CC(CN2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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